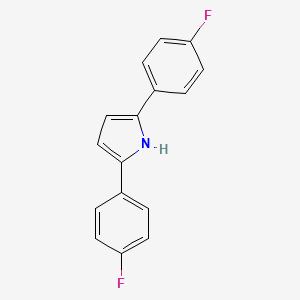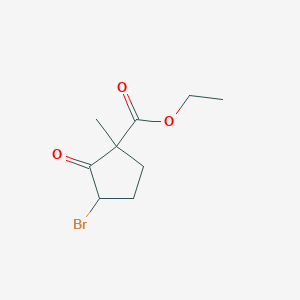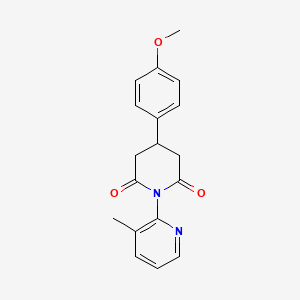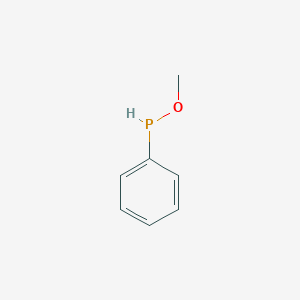
Methyl phenylphosphinite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl phenylphosphinite is an organophosphorus compound with the molecular formula C7H9OP. It is a member of the phosphinite family, characterized by the presence of a phosphorus atom bonded to an oxygen atom and two organic groups. This compound is commonly used as a ligand in homogeneous catalysis and coordination chemistry due to its ability to form stable complexes with transition metals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl phenylphosphinite is typically synthesized through the alcoholysis of organophosphinous chlorides. A common method involves the reaction of chlorodiphenylphosphine with methanol in the presence of a base, resulting in the formation of methyl diphenylphosphinite and hydrochloric acid as a byproduct .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl phenylphosphinite undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphinates.
Substitution: It can participate in substitution reactions where the phosphorus-bound groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Substitution: Reagents such as alkyl halides and organometallic compounds are often used.
Major Products Formed:
Oxidation: Methyl phenylphosphinate.
Substitution: Various substituted phosphinites depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Methyl phenylphosphinite has several applications in scientific research:
Biology and Medicine: While specific biological applications are less documented, phosphinite derivatives are explored for their potential in drug development and enzyme inhibition.
Wirkmechanismus
The mechanism by which methyl phenylphosphinite exerts its effects primarily involves its role as a ligand. It coordinates with transition metals, forming stable complexes that can catalyze various chemical reactions. The phosphorus atom in the compound acts as a donor, providing electron density to the metal center, thereby enhancing the reactivity and selectivity of the catalytic process .
Vergleich Mit ähnlichen Verbindungen
Phosphine (PR3): Similar in structure but with three organic groups attached to phosphorus.
Phosphine oxide (OPR3): Contains an additional oxygen atom bonded to phosphorus.
Phosphonite (P(OR)2R): Similar but with two alkoxy groups and one organic group attached to phosphorus.
Phosphite (P(OR)3): Contains three alkoxy groups attached to phosphorus.
Uniqueness: Methyl phenylphosphinite is unique due to its specific combination of a methyl and a phenyl group attached to the phosphorus atom. This unique structure imparts distinct electronic and steric properties, making it a valuable ligand in catalysis and coordination chemistry .
Eigenschaften
CAS-Nummer |
20472-20-2 |
|---|---|
Molekularformel |
C7H9OP |
Molekulargewicht |
140.12 g/mol |
IUPAC-Name |
methoxy(phenyl)phosphane |
InChI |
InChI=1S/C7H9OP/c1-8-9-7-5-3-2-4-6-7/h2-6,9H,1H3 |
InChI-Schlüssel |
ILZUMOMDNFYVSY-UHFFFAOYSA-N |
Kanonische SMILES |
COPC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


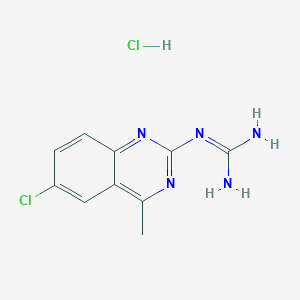

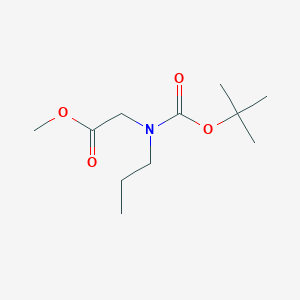
![[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]propanedinitrile](/img/structure/B14012650.png)
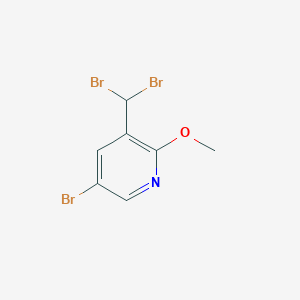
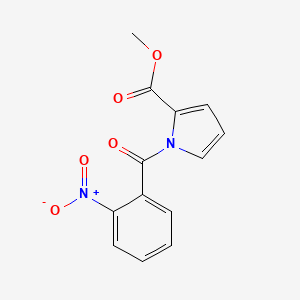
![Dimethyl 2-[(2-iodo-3,4,5-trimethoxyphenyl)methyl]propanedioate](/img/structure/B14012677.png)
![4-Phenyl-N1-[(1e)-phenylmethylene]-1h-imidazole-1,2-diamine](/img/structure/B14012685.png)
![9-[Bromo(phenyl)methyl]-10-phenylanthracene](/img/structure/B14012692.png)
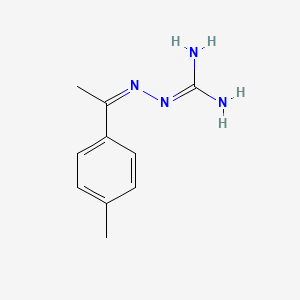
![2-Formyl-6h-furo[2,3-b]pyrrole-5-carboxylic acid](/img/structure/B14012701.png)
